

"dehydration of calcium iodate hexahydrate and its impact on reactivity"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodate hexahydrate*

Cat. No.: *B592682*

[Get Quote](#)

Technical Support Center: Calcium Iodate Dehydration and Reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **calcium iodate hexahydrate**. The following sections detail the impact of dehydration on the compound's reactivity, present key data in tabular format, provide experimental protocols, and visualize complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary forms of calcium iodate encountered in research? A1: Calcium iodate typically exists in three main forms:

- **Calcium Iodate Hexahydrate** ($\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$): A common, sparingly soluble hydrated form. [\[1\]](#)[\[2\]](#)
- Calcium Iodate Monohydrate ($\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$): Contains one water molecule per formula unit and is also found naturally as the mineral bruggenite.[\[3\]](#)
- Calcium Iodate Anhydrous ($\text{Ca}(\text{IO}_3)_2$): Contains no water in its crystal structure and is found naturally as the mineral lautarite.[\[3\]](#)

Q2: At what temperature does **calcium iodate hexahydrate** lose its water of hydration? A2:

Calcium iodate hexahydrate loses its six water molecules to become anhydrous at approximately 40°C.[3][4][5] This relatively low dehydration temperature is a critical parameter to consider during storage and handling.

Q3: How does the hydration state affect the stability and handling of calcium iodate? A3: The hydration state significantly impacts the compound's physical properties.

- Anhydrous Form: Generally easier to handle due to lower reactivity and better flow properties. It is less hygroscopic, meaning it attracts less moisture from the air, making it less prone to caking during storage.[6]
- Hydrated Forms (Monohydrate & Hexahydrate): May require more careful handling to prevent moisture absorption and potential caking. They should be stored in cool, dry conditions to maintain stability.

Q4: What is the impact of dehydration on the chemical reactivity of calcium iodate? A4:

Dehydration alters the reactivity of calcium iodate. The monohydrate form can be slightly more reactive under certain conditions than the anhydrous form. In applications such as pyrotechnics, dehydrating calcium iodate can enhance the reactivity of the formulation.[7] The anhydrous form's lower reactivity contributes to its greater stability.

Q5: My Thermogravimetric Analysis (TGA) curve for the dehydration of **calcium iodate hexahydrate** is not a single, sharp step. What could be the cause? A5: The dehydration of hydrates often occurs over several steps at closely related temperatures, which may not be fully resolved by standard TGA measurement methods.[8] To better isolate these multiple dehydration reactions, consider using ultra-low heating rates or specialized techniques like quasi-isothermal thermogravimetry, which can automatically adjust the heating rate to isolate weight change events.[8]

Q6: How does solubility change with hydration state and temperature? A6: The anhydrous form is less soluble in water than the monohydrate form. The solubility of calcium iodate, in general, increases with temperature. For instance, the solubility of the hydrated form increases from approximately 0.24 g/100 mL at 20°C to 0.67 g/100 mL at 90°C.[4][9]

Q7: What are the critical safety precautions when working with calcium iodate? A7: Calcium iodate is a strong oxidizing agent and requires careful handling. It is incompatible with reducing agents, aluminum, sulfur, and other combustible materials, as contact may cause a fire.[4] It is also irritating to the eyes, skin, and respiratory system. Always use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4]

Data Presentation

Table 1: Comparative Properties of Calcium Iodate Forms

Property	Anhydrous ($\text{Ca}(\text{IO}_3)_2$)	Monohydrate ($\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$)	Hexahydrate ($\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$)
Molecular Formula	$\text{Ca}(\text{IO}_3)_2$	$\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$	$\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$
Molecular Weight (g/mol)	389.88	407.90	497.99
Iodine Content (by weight)	~65%	~62%[3]	~51%
Density (g/mL)	4.519[9]	-	2.55[3][4][5]
Solubility in Water (20°C)	~0.4 g / 100 mL	~0.5-0.6 g / 100 mL	~0.24 g / 100 mL[4]
Appearance	White to off-white crystalline powder	Colorless salt[3]	Colorless orthorhombic crystals[4][9]
Key Characteristics	More stable, less hygroscopic[6]	Slightly more reactive	Readily loses water upon heating[4]

Table 2: Dehydration Data for Calcium Iodate Hexahydrate

Dehydration Step	Temperature Range	Water Molecules Lost (x)	Theoretical Mass Loss
$\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O} \rightarrow \text{Ca}(\text{IO}_3)_2$	~40°C[3][4][5]	6	~21.7%

Table 3: Solubility of Calcium Iodate in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)
20	0.24[4]
30	0.38[4]
40	0.52[4]
60	0.65[4]
90	0.67[4][9]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Calcium Iodate Hexahydrate Dehydration

This protocol provides a general procedure for analyzing the dehydration of $\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$ using a thermogravimetric analyzer.

Objective: To determine the temperature of dehydration and quantify the mass loss corresponding to the water of hydration.

Materials:

- **Calcium Iodate Hexahydrate** ($\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$) sample
- TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)[10]
- Alumina or platinum crucible
- Microbalance

Procedure:

- **Instrument Preparation:**
 - Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

- Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).[8][10]
- Sample Preparation:
 - Accurately weigh 5-10 mg of the **calcium iodate hexahydrate** sample into a pre-tared TGA crucible.[8][10]
 - Record the initial mass precisely.
 - Place the crucible onto the TGA's automatic sample holder or manually place it on the balance mechanism.
- TGA Program Setup:
 - Set the temperature program. A typical program would be:
 - Equilibration: Hold at a starting temperature (e.g., 25°C) for 5-10 minutes to allow the balance to stabilize.
 - Heating Ramp: Heat the sample from 25°C to a final temperature (e.g., 200°C, well above the dehydration temperature) at a constant rate. A rate of 5-10°C/min is standard. [8] For better resolution of steps, a slower rate may be necessary.
 - Isothermal Hold (Optional): Hold at the final temperature for a period to ensure all reactions are complete.
- Running the Experiment:
 - Initiate the TGA run. The instrument will record the sample mass as a function of temperature and time.[11]
- Data Analysis:
 - Plot the results as percent weight loss versus temperature to generate the TGA curve.
 - Determine the onset temperature of the weight loss event, which corresponds to the beginning of dehydration.

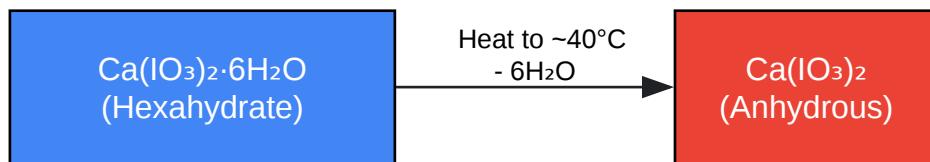
- Calculate the total percentage of weight loss from the plateau before the event to the plateau after the event.
- Compare the experimental weight loss to the theoretical value for the loss of six water molecules (~21.7%) to confirm the identity of the hydrate.

Protocol 2: Titrimetric Determination of Calcium Iodate Content

This protocol, adapted from standard methods, determines the purity of a calcium iodate sample via iodometric titration.[\[3\]](#)[\[5\]](#)

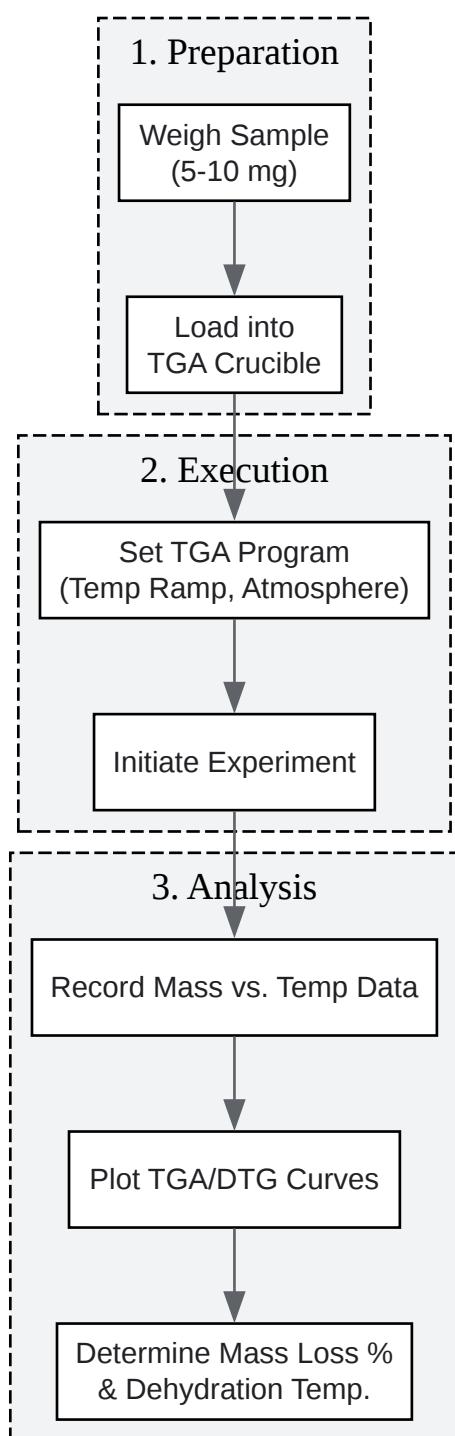
Objective: To quantify the iodate content in a given sample.

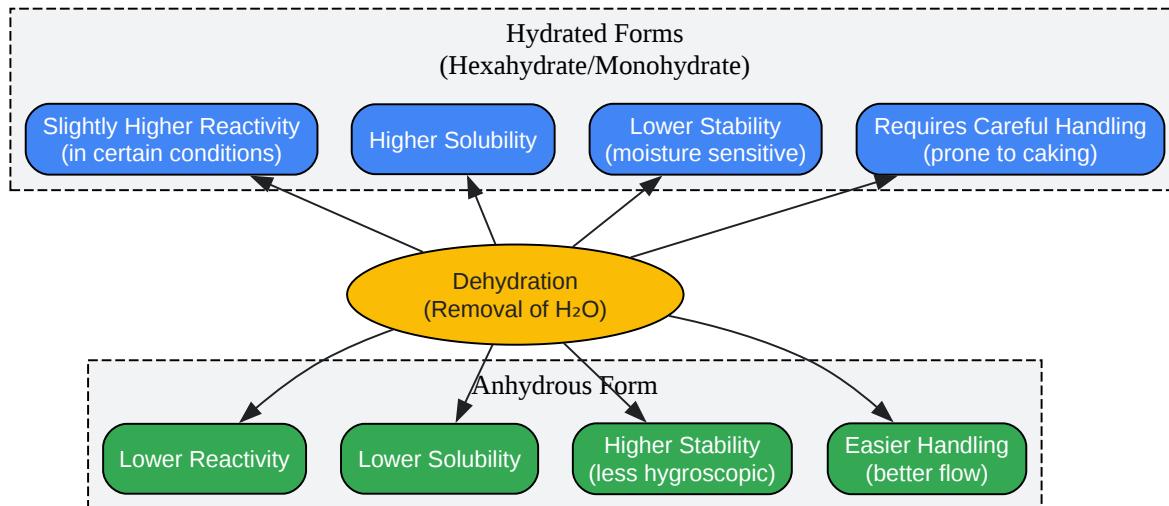
Materials:


- Calcium Iodate sample
- Potassium Iodide (KI)
- Perchloric Acid (70%)
- Standardized Sodium Thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$, ~0.1 M)
- Starch indicator solution
- Deionized water
- Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

Procedure:

- **Sample Preparation:**
 - Accurately weigh approximately 600 mg of the calcium iodate sample.[\[3\]](#)[\[5\]](#)
 - Dissolve the sample in a mixture of 10 mL of 70% perchloric acid and 10 mL of deionized water. Gentle heating may be required to aid dissolution.[\[3\]](#)[\[5\]](#)


- Quantitatively transfer the solution to a 250.0 mL volumetric flask and dilute to the mark with deionized water.
- Reaction Setup:
 - Pipette 50.0 mL of the prepared sample solution into a 250 mL Erlenmeyer flask.
 - Add 1 mL of 70% perchloric acid and approximately 5 g of potassium iodide (KI) to the flask. The iodate will react with the excess iodide in the acidic solution to liberate iodine (I₂):
 - $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$
 - Stopper the flask, shake gently, and allow the reaction to proceed in the dark for at least 5 minutes.[3][5] The solution should turn a dark brown/yellow color due to the liberated iodine.
- Titration:
 - Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow. The reaction is:
 - $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$
 - Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
 - Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint.
- Calculation:
 - Record the volume of sodium thiosulfate solution used.
 - Calculate the moles of sodium thiosulfate, then use the stoichiometry of the reactions to determine the moles of iodate in the 50.0 mL aliquot, and subsequently, the purity of the original sample.
 - Note: 1 mL of 0.1 M sodium thiosulfate is equivalent to 3.398 mg of $\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$.[3][5]


Visualizations

[Click to download full resolution via product page](#)

Caption: Dehydration pathway of **calcium iodate hexahydrate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Calcium iodate. At and below room temperature, | Chegg.com [chegg.com]
- 2. Solved (3) (a) -8 -10 Calcium iodate. At and below room | Chegg.com [chegg.com]
- 3. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 4. chembk.com [chembk.com]
- 5. Calcium iodate | 7789-80-2 [chemicalbook.com]
- 6. Understanding Hydration Levels in Calcium Iodate Forms | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. skb.skku.edu [skb.skku.edu]

- 9. Calcium iodate | CaI₂O₆ | CID 24619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- To cite this document: BenchChem. ["dehydration of calcium iodate hexahydrate and its impact on reactivity"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592682#dehydration-of-calcium-iodate-hexahydrate-and-its-impact-on-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com